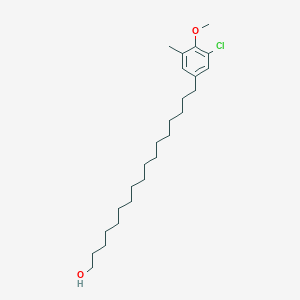
17-(3-Chloro-4-methoxy-5-methylphenyl)heptadecan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-(3-Chloro-4-methoxy-5-methylphenyl)heptadecan-1-OL is a long-chain primary fatty alcohol It is characterized by the presence of a heptadecane backbone with a hydroxy group at one end and a substituted phenyl group at the other
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-(3-Chloro-4-methoxy-5-methylphenyl)heptadecan-1-OL typically involves the following steps:
Formation of the substituted phenyl group: This can be achieved through electrophilic aromatic substitution reactions where a phenyl ring is substituted with chloro, methoxy, and methyl groups.
Attachment to the heptadecane chain: The substituted phenyl group is then attached to the heptadecane chain through a series of reactions, such as Friedel-Crafts alkylation.
Introduction of the hydroxy group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
17-(3-Chloro-4-methoxy-5-methylphenyl)heptadecan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
17-(3-Chloro-4-methoxy-5-methylphenyl)heptadecan-1-OL has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 17-(3-Chloro-4-methoxy-5-methylphenyl)heptadecan-1-OL involves its interaction with molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The substituted phenyl group can interact with hydrophobic regions of proteins and membranes, affecting their activity.
Comparison with Similar Compounds
Similar Compounds
Heptadecan-1-OL: A long-chain primary fatty alcohol with a similar structure but without the substituted phenyl group.
3-Chloro-4-methoxy-5-methylphenol: A phenol derivative with similar substituents on the phenyl ring but lacking the long heptadecane chain.
Uniqueness
17-(3-Chloro-4-methoxy-5-methylphenyl)heptadecan-1-OL is unique due to the combination of a long heptadecane chain and a substituted phenyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
62316-42-1 |
|---|---|
Molecular Formula |
C25H43ClO2 |
Molecular Weight |
411.1 g/mol |
IUPAC Name |
17-(3-chloro-4-methoxy-5-methylphenyl)heptadecan-1-ol |
InChI |
InChI=1S/C25H43ClO2/c1-22-20-23(21-24(26)25(22)28-2)18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-27/h20-21,27H,3-19H2,1-2H3 |
InChI Key |
QVIODVSJRDZROV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OC)Cl)CCCCCCCCCCCCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















